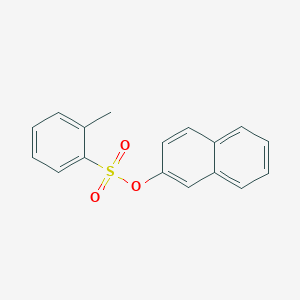

2-Naphthyl 2-methylbenzenesulfonate

Description

2-Naphthyl 2-methylbenzenesulfonate is a sulfonate ester comprising a naphthalene moiety (2-naphthyl group) linked to a 2-methylbenzenesulfonate (tosylate) group. Sulfonate esters of this type are widely utilized in organic synthesis as electrophilic intermediates or protecting groups due to their stability and controlled reactivity. The 2-methylbenzenesulfonate group enhances thermal stability compared to aliphatic sulfonates, while the aromatic naphthyl group may increase hydrophobicity, influencing solubility and reactivity .

Properties

Molecular Formula |

C17H14O3S |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

naphthalen-2-yl 2-methylbenzenesulfonate |

InChI |

InChI=1S/C17H14O3S/c1-13-6-2-5-9-17(13)21(18,19)20-16-11-10-14-7-3-4-8-15(14)12-16/h2-12H,1H3 |

InChI Key |

WNKHCDDEMFRUKZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Key Properties of Sulfonate Esters

| Compound | Reactivity (Relative) | Solubility (Polar Solvents) | Primary Applications |

|---|---|---|---|

| This compound | Moderate | Low | Organic synthesis, polymers |

| 2-Naphthyl triflate | High | Moderate | Pharmaceuticals, catalysis |

| 2-(2-Hydroxyethoxy)ethyl tosylate | Low | High | Drug delivery, hydrogels |

Table 2: Market and Production Metrics (2020–2025)

| Compound | Global Production (MT/Yr) | CAGR | Key Drivers |

|---|---|---|---|

| 2-Naphthyl triflate | 1,200 (2025 projected) | 5.2% | Agrochemicals, OLED materials |

| Tosylate esters (general) | 8,500 (2025 projected) | 3.8% | Polymers, pharmaceuticals |

Research Findings and Challenges

- Synthesis Optimization : Tosylate esters like this compound are synthesized via nucleophilic substitution of 2-naphthol with 2-methylbenzenesulfonyl chloride. Yield improvements (up to 85%) are achieved using phase-transfer catalysts .

- Stability Studies : Tosylates exhibit decomposition temperatures >200°C, outperforming triflates (<150°C) but requiring inert storage conditions to prevent hydrolysis .

- Economic Impact: The lower cost of toluenesulfonyl chloride ($50–70/kg) compared to triflic anhydride ($300–400/kg) makes tosylates economically favorable for large-scale applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.